4-{3-benzyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole
Description
4-{3-benzyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings. This compound is of significant interest due to its potential pharmacological activities and applications in various scientific fields.
Properties
IUPAC Name |
3-benzyl-6-[1-(4-chlorophenyl)-5-methyltriazol-4-yl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN7S/c1-12-17(22-25-26(12)15-9-7-14(20)8-10-15)18-24-27-16(21-23-19(27)28-18)11-13-5-3-2-4-6-13/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZXZXQILYYAGPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)Cl)C3=NN4C(=NN=C4S3)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-benzyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters . This reaction leads to the formation of the triazole ring on the thiadiazole scaffold.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis routes used in laboratory settings can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
4-{3-benzyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the triazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding oxides, while reduction may yield the corresponding reduced forms of the compound.
Scientific Research Applications
4-{3-benzyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 4-{3-benzyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1,2,4-triazolo[3,4-b][1,3,4]thiadiazine: Shares a similar core structure but with different substituents.
1,2,3-triazolo[5,1-b][1,3,4]thiadiazole: Another isomeric form with different ring fusion.
Uniqueness
4-{3-benzyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole is unique due to its specific substituents, which confer distinct pharmacological properties and reactivity compared to other similar compounds.
Biological Activity
The compound 4-{3-benzyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole represents a novel class of heterocyclic compounds that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound is characterized by the fusion of triazole and thiadiazole rings, which contributes to its unique biological activity. The molecular formula is , with a molecular weight of approximately 404.92 g/mol. The presence of the benzyl and chlorophenyl groups enhances its lipophilicity and potential bioactivity.
Antimicrobial Activity
Research indicates that derivatives of triazolo-thiadiazoles exhibit significant antimicrobial properties. For instance, studies have shown that related compounds possess activity against various bacterial strains and fungi. The mechanism often involves the inhibition of enzyme systems critical for microbial survival .
Anticancer Properties
The compound has demonstrated promising anticancer activity in vitro. Specifically, it has been evaluated against several cancer cell lines, revealing an ability to inhibit cell proliferation. One study reported an IC50 value of 2.02 nM against c-Met kinase activity in MKN45 gastric cancer cells . The structural modifications in the triazole-thiadiazole framework are believed to enhance selectivity towards cancer cells while minimizing effects on normal cells.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is attributed to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. Thiadiazole derivatives are known to modulate pathways such as NF-kB and MAPK signaling .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes like urease and PTP1B, which are implicated in various diseases including cancer and infections .
- Cell Cycle Arrest : It induces cell cycle arrest in cancer cells by affecting regulatory proteins involved in cell division.
- Apoptosis Induction : The compound promotes apoptosis through intrinsic pathways by activating caspases and altering mitochondrial membrane potential.
In Vitro Studies
A series of experiments conducted on HepG2 liver cancer cells showed that the compound significantly reduced cell viability with an IC50 value indicating potent antiproliferative effects. Another study highlighted its effectiveness against human hepatoma cells by inhibiting cell invasion and reducing tumor volume in animal models .
In Vivo Studies
Animal models have been utilized to assess the therapeutic efficacy of this compound. In one study involving mice with induced tumors, administration resulted in a marked reduction in tumor size compared to controls. These findings suggest a strong potential for further development as an anticancer agent .
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
